

# Introduction: Unveiling a Versatile Scaffold in Modern Drug Discovery

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## Compound of Interest

Compound Name: *Methyl 2-amino-4-bromo-5-fluorobenzoate*

CAS No.: *1395493-30-7*

Cat. No.: *B3027818*

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In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. **Methyl 2-amino-4-bromo-5-fluorobenzoate**, a trifunctionalized aromatic compound, has emerged as a highly valuable intermediate. Its unique substitution pattern—an aniline amine, a reactive bromine atom, a modulating fluorine atom, and a methyl ester—offers a rich platform for molecular diversification. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic placement of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity and small size can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, and can increase binding affinity to target proteins by participating in favorable intermolecular interactions.[1][2][3] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the amino group is a gateway to a vast array of transformations, including the formation of heterocyclic systems and other functional group interconversions.[4][5]

This combination of features makes **Methyl 2-amino-4-bromo-5-fluorobenzoate** a coveted precursor for active pharmaceutical ingredients (APIs), particularly in the development of treatments for central nervous system (CNS) disorders and inflammatory conditions.[6]

## Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use. The data presented below is a consolidation of known properties and expert predictions based on analogous structures.

### Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1395493-30-7	[7]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrFNO <sub>2</sub>	[7]
Molecular Weight	248.05 g/mol	[7]
Appearance	White to off-white crystalline solid (predicted)	N/A
SMILES	<chem>COC(=O)C1=CC(=C(C=C1N)Br)F</chem>	[7]

### Table 2: Predicted Spectroscopic Data

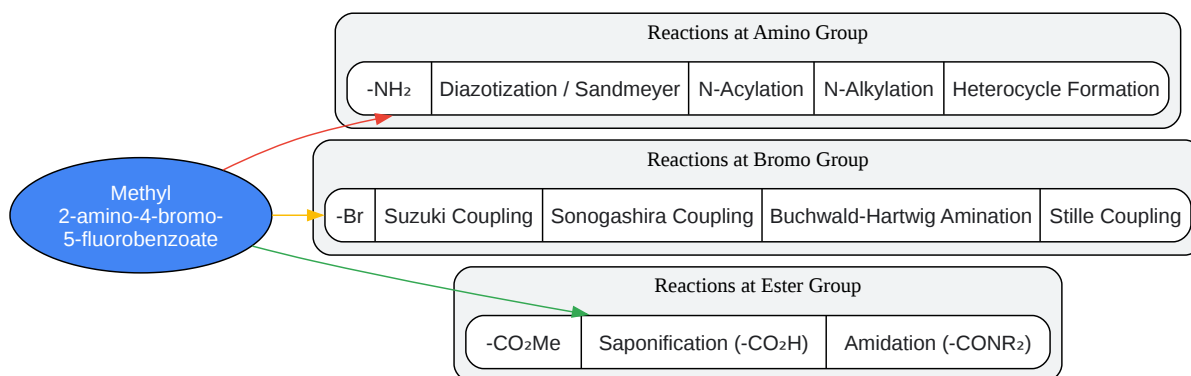
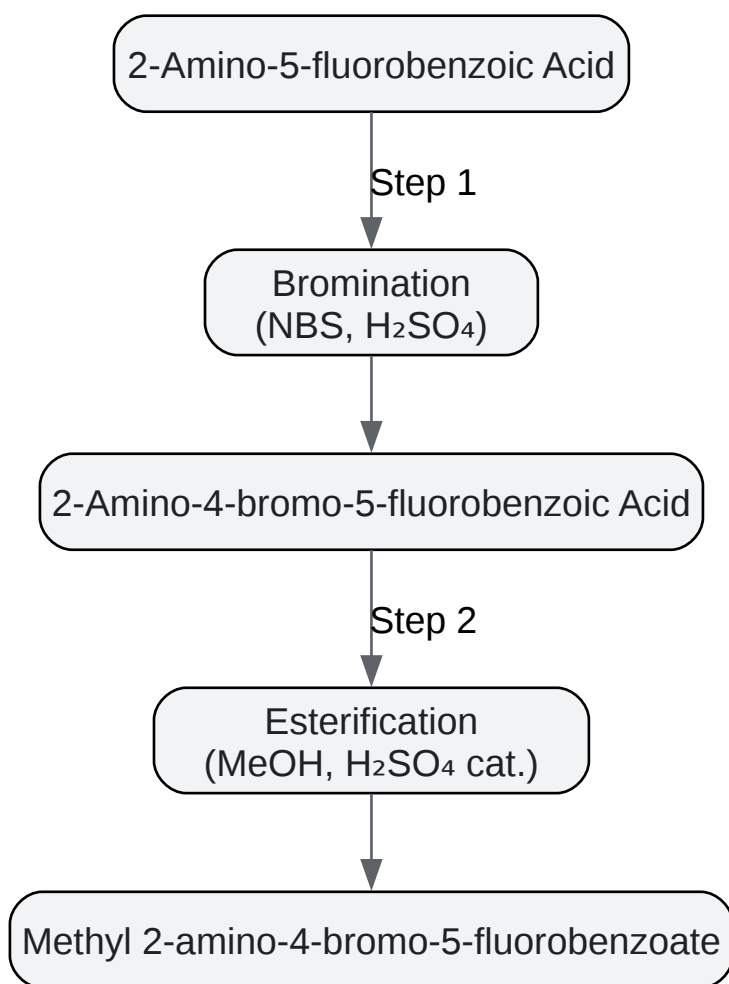
Predicted values are based on data for the parent carboxylic acid[8] and non-fluorinated analogues.[9][10]

Technique	Expected Data
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ ~7.8 (d, 1H, H-6), ~7.0 (d, 1H, H-3), ~5.0-5.5 (br s, 2H, NH <sub>2</sub> ), ~3.9 (s, 3H, OCH <sub>3</sub> )
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ ~167 (C=O), ~150 (d, <sup>1</sup> JCF, C-5), ~145 (C-2), ~125 (d, C-3), ~118 (d, C-6), ~112 (C-1), ~100 (d, C-4), ~52 (OCH <sub>3</sub> )
IR (cm <sup>-1</sup> )	~3490, 3380 (N-H stretch), ~1710 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch), ~1050 (C-F stretch)
HRMS (ESI)	m/z: calcd for C <sub>8</sub> H <sub>8</sub> BrFNO <sub>2</sub> [M+H] <sup>+</sup> 247.9720, found ~247.972X

## Synthesis of the Core Intermediate

While multiple routes to substituted anthranilates exist, a common and logical strategy involves the functionalization of a simpler precursor followed by esterification. The following protocol is a representative, field-proven approach for synthesizing the parent acid, which can be readily converted to the target methyl ester.

### Diagram 1: Synthetic Workflow



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